molecular formula C24H49NO3 B12663088 4-Octadecylmorpholinium acetate CAS No. 94159-99-6

4-Octadecylmorpholinium acetate

Cat. No.: B12663088
CAS No.: 94159-99-6
M. Wt: 399.7 g/mol
InChI Key: VOZXKDVYRWKRHD-UHFFFAOYSA-N
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Description

4-Octadecylmorpholinium acetate is a heterocyclic organic compound with the molecular formula C24H49NO3 and a molecular weight of 399.65076 g/mol . It is known for its unique structure, which includes a morpholine ring substituted with an octadecyl group and an acetate anion. This compound is used primarily in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octadecylmorpholinium acetate typically involves the reaction of octadecylamine with morpholine in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Reactants: Octadecylamine, morpholine, acetic acid.

    Conditions: The reaction is usually conducted at elevated temperatures to facilitate the formation of the morpholinium salt.

    Procedure: Octadecylamine is first reacted with morpholine to form the intermediate, which is then treated with acetic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Large quantities of octadecylamine, morpholine, and acetic acid.

    Optimized Conditions: Industrial reactors are used to maintain optimal temperature and pressure conditions.

    Purification: The product is purified using techniques such as crystallization or distillation to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-Octadecylmorpholinium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: New compounds with different functional groups replacing the acetate group.

Scientific Research Applications

4-Octadecylmorpholinium acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug delivery applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Octadecylmorpholinium acetate involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Biomolecules: Interact with proteins, enzymes, or nucleic acids, affecting their function.

    Modulate Pathways: Influence biochemical pathways by altering the activity of key enzymes or receptors.

    Cellular Effects: Induce changes in cellular processes such as signal transduction, gene expression, or membrane dynamics.

Comparison with Similar Compounds

4-Octadecylmorpholinium acetate can be compared with other similar compounds, such as:

    4-Octadecylpyridinium acetate: Similar structure but with a pyridine ring instead of a morpholine ring.

    4-Octadecylimidazolium acetate: Contains an imidazole ring instead of a morpholine ring.

    4-Octadecylpiperidinium acetate: Features a piperidine ring instead of a morpholine ring.

Properties

CAS No.

94159-99-6

Molecular Formula

C24H49NO3

Molecular Weight

399.7 g/mol

IUPAC Name

acetic acid;4-octadecylmorpholine

InChI

InChI=1S/C22H45NO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24-22-20-23;1-2(3)4/h2-22H2,1H3;1H3,(H,3,4)

InChI Key

VOZXKDVYRWKRHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CCOCC1.CC(=O)O

Origin of Product

United States

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